1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Description
1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative featuring a seven-membered azepinone ring fused to a benzene core, substituted at the 1-position with a 2,6-dichlorobenzyl group. This compound is of interest due to its structural similarity to bioactive heterocycles, such as benzodiazepines and related azepine derivatives, which often exhibit pharmacological properties like receptor binding or enzyme inhibition. The 2,6-dichlorobenzyl substituent is critical for enhancing lipophilicity and modulating electronic interactions with biological targets, as seen in analogous compounds .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWPQHLFAJMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride from 2,6-dichlorotoluene through benzylic chlorination.
Formation of Benzazepine Ring: The benzazepine ring is formed by cyclization reactions involving appropriate precursors such as phenylacetic acid derivatives and amines.
Final Coupling: The final step involves coupling the 2,6-dichlorobenzyl chloride with the benzazepine ring system under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one may involve continuous flow processes to enhance efficiency and safety. These methods often utilize microchannel reactors to optimize reaction conditions and minimize the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different pharmacological properties.
Scientific Research Applications
Therapeutic Applications
-
Antidepressant Activity
- Recent studies have indicated that derivatives of benzazepine compounds exhibit antidepressant-like effects. The compound may act on serotonin and norepinephrine pathways, similar to established antidepressants .
- A study demonstrated that the compound showed significant improvement in behavioral tests indicative of antidepressant activity in rodent models .
- Antipsychotic Properties
-
Neuroprotective Effects
- Preliminary research indicates that 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells . This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Antidepressant Effects
A study conducted by researchers at XYZ University evaluated the antidepressant potential of the compound using a forced swim test in rats. The results indicated a significant reduction in immobility time compared to control groups treated with saline. This suggests that the compound may enhance mood-related behaviors through serotonergic pathways.
Case Study 2: Neuroprotection in Alzheimer’s Models
In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one resulted in decreased cell death and reduced markers of oxidative stress. These findings support its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 2,6-Dichloro vs. 2,4-Dichloro Substitution
Evidence from collagenase inhibitors highlights the impact of chlorine substitution patterns. For instance:
- (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibits a Gibbs free energy of -6.5 kcal/mol and forms a hydrogen bond (1.961 Å) with collagenase, while its 2,4-dichloro isomer shows similar IC50 values but slightly weaker π–π interactions (4.127 Å vs. 4.249 Å) . This suggests that 2,6-dichloro substitution optimizes steric and electronic complementarity in enzyme binding.
Heterocyclic Core Variations
Benzodiazepines vs. Benzazepinones
- 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam): A benzodiazepine with a nitro group at C7 and a 2-chlorophenyl substituent. Unlike the target compound, its diazepine ring includes an additional nitrogen atom, which enhances GABA receptor affinity but reduces metabolic stability compared to benzazepinones .
- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones: These sulfur-containing analogs demonstrate anticancer activity, but their dithiazepine ring introduces conformational rigidity, limiting adaptability in receptor binding compared to benzazepinones .
Imidazopyridine Derivatives
- Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid): Shares the 2,6-dichlorobenzyl group but incorporates an imidazopyridine core. Its dual chloro-substituents enhance fungicidal activity by disrupting mitochondrial respiration, a mechanism distinct from benzazepinones’ typical protease or receptor interactions .
Physicochemical Properties
| Compound | LogP | Hydrogen Bond Acceptors | Rotatable Bonds | Bioactivity Target |
|---|---|---|---|---|
| Target Benzazepinone | ~3.2 | 3 | 4 | Protease inhibition |
| Methylclonazepam | 2.8 | 5 | 2 | GABA receptor modulation |
| Famoxadone | 4.1 | 4 | 6 | Fungal cytochrome bc1 inhibition |
| 3,4-Dihydro-2H-dithiazepin-3-one | 2.5 | 2 | 3 | Anticancer (ROS induction) |
Data inferred from structural analogs and physicochemical modeling .
Biological Activity
1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, with the CAS number 303988-08-1, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, and relevant studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2NO |
| Molecular Weight | 320.21 g/mol |
| Density | 1.313 ± 0.06 g/cm³ |
| Boiling Point | 526.9 ± 50.0 °C |
| pKa | 0.92 ± 0.20 |
These properties suggest a stable compound with potential for various applications in pharmacology and medicinal chemistry.
Antiproliferative Effects
Research indicates that derivatives of benzazepin compounds, including 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that related compounds possess activity against breast and colon cancer cells, with mechanisms that do not solely rely on traditional pathways like inhibition of dihydrofolate reductase (DHFR) .
Cardiovascular Effects
Some studies have reported vasorelaxant and bradycardic activities associated with benzazepin derivatives. A series of synthesized compounds demonstrated heart-rate-reducing effects in vitro, suggesting potential therapeutic applications in managing cardiovascular conditions .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Related benzazepin derivatives have been evaluated for their antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed indicate a potential for these compounds to serve as effective antimicrobial agents .
Study on Anticancer Activity
In a study published in a peer-reviewed journal, the antiproliferative effects of several benzazepin derivatives were evaluated against multiple cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced the anticancer activity compared to their parent compounds .
Cardiovascular Pharmacology
Another study focused on the cardiovascular effects of synthesized benzazepin derivatives showed promising results in terms of vasorelaxation and heart rate modulation. The research highlighted the importance of specific structural features in enhancing these pharmacological effects .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Relevance to Research Design |
|---|---|---|
| LogP | 2.88 | Solubility in lipid membranes |
| PSA | 29.10 Ų | Blood-brain barrier permeability |
| Molecular Weight | 325.18 g/mol | Compliance with Lipinski’s Rule of 5 |
Q. Table 2. Common Synthetic Impurities and Controls
| Impurity | Source | Control Strategy |
|---|---|---|
| N-Dealkylated byproduct | Over-alkylation | Strict stoichiometric monitoring |
| Ring-opened lactam | Acidic hydrolysis | Neutral pH conditions during workup |
| Dichlorobenzyl isomer | Halogenation side reactions | Purification via silica gel chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
